molecular formula C9H6FNO B1312540 5-Fluoroquinolin-4-OL CAS No. 386-68-5

5-Fluoroquinolin-4-OL

Cat. No. B1312540
CAS RN: 386-68-5
M. Wt: 163.15 g/mol
InChI Key: IHTLZRUKASGYSF-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-4-OL is a chemical compound with the molecular formula C9H6FNO . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Fluoroquinolin-4-OL, involves various approaches. These include structural modifications by incorporating substituents into different positions or by means of annelation . For instance, Emami et al. developed a novel class of quinoline derivatives by taking 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .


Molecular Structure Analysis

The molecular structure of 5-Fluoroquinolin-4-OL includes 19 bonds, 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .

Scientific Research Applications

  • Antibacterial Agents

    • Field : Medical Science
    • Application : Fluoroquinolones are used as antibacterial agents. They have a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
    • Method : Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .
    • Results : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .
  • Synthesis of New Derivatives

    • Field : Chemical Synthesis
    • Application : Quinoline derivatives are synthesized via the Mannich reaction for evaluation of their antibacterial activities .
    • Method : The Mannich reaction is used to prepare new quinoline derivatives .
    • Results : Among the target compounds, quinolone coupled hybrid 5d exerted the potential effect against most of the tested G+ and G− strains with MIC values of 0.125–8 μg/mL .
  • Complexes with Metals

    • Field : Inorganic Chemistry
    • Application : Fluoroquinolones can form complexes with metals, which have potential applications .
    • Method : The formation of these complexes involves the interaction of the fluoroquinolone molecule with a metal ion .
    • Results : The properties and applications of these complexes depend on the specific fluoroquinolone and metal involved .
  • Antimicrobial Agents with Improved Properties

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives, including fluoroquinolones, are modified to improve their antimicrobial properties .
    • Method : Chemical modification of the quinoline skeleton, including the incorporation of fluorine atoms at various positions, is used to enhance the antimicrobial properties .
    • Results : These modifications can result in improved therapeutic effects, including increased effectiveness against strains resistant to many other classes of antibacterials .
  • Analytical Methods for Determination

    • Field : Analytical Chemistry
    • Application : Fluoroquinolones are used in analytical methods for determination in biological matrices and pharmaceutical formulations .
    • Method : Various liquid chromatographic methods are used for the separation and quantification of the new fluoroquinolones .
    • Results : These methods allow for the accurate determination of fluoroquinolones in various samples .
  • Treatment of Infections

    • Field : Pharmacology
    • Application : Fluoroquinolones are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
    • Method : Fluoroquinolones inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • Results : This specific mechanism of action allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .

Safety And Hazards

The safety data sheet for 4-HYDROXY-5-FLUOROQUINOLINE, a compound similar to 5-Fluoroquinolin-4-OL, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions for the research and development of quinoline derivatives, including 5-Fluoroquinolin-4-OL, involve the synthesis of new high-efficacy drugs based on 5-HT6 receptor antagonists for the treatment of CNS disorders .

properties

IUPAC Name

5-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTLZRUKASGYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429514
Record name 5-FLUOROQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinolin-4-OL

CAS RN

386-68-5
Record name 5-FLUOROQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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